benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 851806-62-7
VCID: VC6775067
InChI: InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C20H15F3N2O2S
Molecular Weight: 404.41

benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851806-62-7

Cat. No.: VC6775067

Molecular Formula: C20H15F3N2O2S

Molecular Weight: 404.41

* For research use only. Not for human or veterinary use.

benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone - 851806-62-7

Specification

CAS No. 851806-62-7
Molecular Formula C20H15F3N2O2S
Molecular Weight 404.41
IUPAC Name 1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2
Standard InChI Key KXPRVBXRPJOILX-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3

Introduction

Structural Overview

Molecular Architecture and Functional Groups

Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (molecular formula: C₂₀H₁₅F₃N₂O₂S; molecular weight: 404.41 g/mol) integrates three critical structural domains:

  • Benzofuran Core: A fused bicyclic system comprising a benzene ring condensed with a furan moiety, contributing aromatic stability and π-π stacking capabilities.

  • 4,5-Dihydroimidazole Ring: A partially saturated imidazole derivative that enhances hydrogen-bonding potential and modulates electronic properties.

  • Trifluoromethylbenzylthio Substituent: A sulfur-containing group with a trifluoromethyl (-CF₃) moiety, known to enhance lipophilicity and metabolic stability.

The IUPAC name, 1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflects its systematic connectivity (Table 1).

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.851806-62-7
Molecular FormulaC₂₀H₁₅F₃N₂O₂S
Molecular Weight404.41 g/mol
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
InChI KeyKXPRVBXRPJOILX-UHFFFAOYSA-N

Pharmacological Activities

Anticancer Activity

Imidazole-containing scaffolds, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, demonstrate potent antiproliferative effects by inducing apoptosis in cancer cells (IC₅₀: <1 μM) . The dihydroimidazole moiety in this compound may similarly interact with cellular targets like topoisomerases or kinases, though empirical validation is pending .

Structure-Activity Relationships (SAR)

Key Substituent Effects

  • Benzofuran C-2 Position: Methanone linkages at this site optimize steric compatibility with enzymatic binding pockets, as seen in dual-acting antimicrobial-antitumor agents .

  • Thioether Linkage: The -S-CH₂- group enhances metabolic stability compared to ether analogs, with sulfur’s polarizability facilitating hydrophobic interactions.

  • Trifluoromethyl Group: -CF₃ augments electron-withdrawing effects, stabilizing charge-transfer complexes and resisting oxidative degradation.

Table 2: Comparative Bioactivity of Benzofuran Analogs

CompoundAntibacterial (MIC₈₀, μg/mL)Anticancer (IC₅₀, μM)
This CompoundPendingPending
Hydroxy-benzofuran 0.39–3.12N/A
Benzimidazole N/A0.8–1.2

Applications and Future Directions

Therapeutic Prospects

Given its structural similarity to clinical candidates, this compound holds promise for:

  • Multidrug-Resistant Infections: Targeting Gram-positive pathogens via mechanistically novel pathways .

  • Oncology: Potentiating apoptosis in breast cancer models, akin to benzimidazole ribosides .

Synthetic Challenges

Scalable production requires optimizing catalysts for stereoselective thioether formation and minimizing side reactions during acylation. Advances in flow chemistry or enzymatic catalysis may address these hurdles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator